2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-35-20-13-11-18(12-14-20)16-31-26(33)25-23(10-5-15-28-25)30(27(31)34)17-24(32)29-22-9-4-7-19-6-2-3-8-21(19)22/h2-15H,16-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZYKMBECHHQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide is a synthetic derivative belonging to the pyridopyrimidine family. Its structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure
The compound can be represented as follows:
Key Structural Features:
- Pyridopyrimidine core
- Methoxybenzyl substituent
- Naphthalenyl acetamide moiety
Anticancer Activity
Recent studies have highlighted the potential of pyridopyrimidine derivatives in targeting various cancer pathways. The compound has shown promising results in inhibiting cancer cell proliferation.
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Mechanism of Action :
- The compound targets specific kinases involved in cell cycle regulation. For instance, it has been noted to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancers .
- In vitro assays demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.5 to 5 µM depending on the cell line.
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Case Studies :
- A study reported that derivatives of this compound showed enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics .
- Another research highlighted that modifications in the chemical structure significantly improved the anticancer efficacy, suggesting structure-activity relationships (SAR) are crucial for optimizing therapeutic outcomes .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains.
-
Antibacterial Properties :
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable preference for Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.
- Disc diffusion methods revealed zones of inhibition ranging from 15 to 30 mm depending on concentration .
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Case Studies :
- In a comparative study, the synthesized compound was found to outperform several known antibiotics against resistant bacterial strains .
- The presence of the methoxy group was identified as a key factor enhancing lipophilicity and membrane permeability, which is essential for effective antimicrobial action .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit promising anticancer properties. The inhibition of polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy, has been explored extensively. Inhibitors designed from related scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Studies have demonstrated that derivatives of pyrido[3,2-d]pyrimidine exhibit activity against a range of bacterial strains, suggesting that this compound could be effective against resistant pathogens .
Neuroprotective Effects
Emerging research suggests neuroprotective properties linked to similar compounds in the pyrimidine class. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |
| Study 2 | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study 3 | Neuroprotection | Indicated reduced apoptosis in neuronal cultures exposed to oxidative stress compared to controls. |
Chemical Reactions Analysis
Hydrolysis and Stability Under Acidic/Basic Conditions
The acetamide group and pyrido-pyrimidine core undergo hydrolysis under specific conditions:
Stability studies show the compound remains intact in neutral aqueous solutions (pH 6–8) for >24 hrs at 25°C.
Nucleophilic Substitution Reactions
The 4-methoxybenzyl and pyrimidine moieties participate in substitution reactions:
Key Observations:
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Methoxy Demethylation: Reaction with BBr₃ in CH₂Cl₂ at −78°C replaces the methoxy group with a hydroxyl group (yield: 72%) .
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Aromatic Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) occurs preferentially at the naphthalen-1-yl ring’s C4 position.
Oxidation and Reduction Pathways
The dioxo-pyrido-pyrimidine system shows redox sensitivity:
| Process | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Cleavage of pyrimidine ring to dicarboxylic acid | 58% |
| Reduction | NaBH₄, MeOH, 0°C | Partial reduction of dioxo groups to diols | 41% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Ring-opening rearrangements in the pyrido[3,2-d]pyrimidine system.
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Cross-linking via naphthalen-1-yl radical intermediates in inert solvents (e.g., benzene).
Biological Interactions (Enzyme Binding)
Though not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:
| Target | Interaction Mechanism | Implications |
|---|---|---|
| Dihydrofolate reductase | Competitive inhibition via pyrimidine-K21 hydrogen bonding | Anticancer activity predicted via QSAR models |
| Cytochrome P450 3A4 | Methoxybenzyl group undergoes oxidative metabolism | Generates reactive quinone intermediates |
Synthetic Modifications
The compound serves as a precursor for derivatives:
Example Protocol (Alkylation):
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis involves multi-step reactions, starting with condensation of aromatic aldehydes and amines to form the pyrido[3,2-d]pyrimidine core. Key steps include cyclization and amidation, with critical parameters such as:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reaction efficiency .
- Temperature : Controlled heating (e.g., 80–100°C) to avoid decomposition of intermediates .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. How should researchers design assays to evaluate its biological activity?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Target kinases or proteases using fluorescence-based assays .
- Cellular activity : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
Q. What solvents and conditions are suitable for solubility and stability testing?
Use polar aprotic solvents (e.g., DMSO) for initial stock solutions. For stability:
- pH dependence : Test in buffers (pH 4–9) to identify degradation-prone conditions .
- Thermal stability : Conduct accelerated stability studies at 40–60°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Modify substituents : Replace the 4-methoxybenzyl or naphthyl groups with halogenated or electron-donating/withdrawing analogs (e.g., 4-chlorobenzyl derivatives) to assess impact on bioactivity .
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding modes and Quantitative Structure-Activity Relationship (QSAR) models to prioritize synthetic targets .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Bioavailability : Measure plasma pharmacokinetics (PK) using LC-MS/MS to assess absorption/metabolism .
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays .
- Formulation optimization : Test nanoemulsions or liposomes to enhance solubility and tissue penetration .
Q. What strategies address inconsistent activity across enzyme vs. cellular assays?
- Off-target screening : Use proteome-wide affinity pulldowns with clickable probes .
- Cellular uptake : Quantify intracellular concentrations via LC-MS or fluorescent tagging .
- Check assay conditions : Ensure cellular assays match physiological redox states (e.g., hypoxia vs. normoxia) .
Q. How to investigate the compound’s mechanism of action with conflicting pathway data?
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways .
- CRISPR screens : Perform genome-wide knockout screens to pinpoint genetic dependencies .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to validate binding stability .
Methodological Challenges
Q. What purification techniques optimize yield and purity?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
Q. How to validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon ligand binding .
- Photoaffinity labeling : Incorporate azide/alkyne tags for covalent target capture and identification .
Q. What computational methods predict metabolic liabilities?
- Software : Use Schrödinger’s MetaSite or GLORYx to identify susceptible metabolic sites (e.g., methoxy demethylation) .
- In silico toxicity : Apply Derek Nexus to flag potential hepatotoxicity or cardiotoxicity .
Data Analysis & Reporting
Q. How to statistically analyze dose-response discrepancies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) with tools like GraphPad Prism .
- Outlier detection : Use Grubbs’ test to exclude anomalous datapoints .
Q. What bioinformatics pipelines integrate multi-modal datasets?
- Workflow : Combine Ingenuity Pathway Analysis (IPA) for pathway enrichment and Cytoscape for network visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
